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molecular formula C12H13N3O3 B1626680 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 150187-64-7

5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1626680
M. Wt: 247.25 g/mol
InChI Key: CXFMGDIFPKDLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249125B2

Procedure details

A suspension of 5-nitro-1H-indazole (24.4 g, 150 mmol) and p-TSA (2.58 g, 14.98 mmol) in DCM (1000 mL) was treated with 3,4-dihydro-2H-pyran (41.0 mL, 449 mmol) over 5 min to provide a solution that was stirred at RT for 6 hr. The resulting dark reaction mixture was added to 2 M NaOH (250 mL) and the organic layer was separated, dried and then concentrated in vacuo to afford a black oil. This material was purified by filtering through a plug of silica (˜700 g), loading and eluting with DCM (>12 L) to yield 5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a pale yellow solid (34.02 g, 133 mmol, 89% yield); Rt 2.06 min, no ionisation observed; 1H NMR (400 MHz, CDCl3) δ: 1.70-1.78 (3H, over-lapping m), 2.14 (2H, m), 2.51 (1H, m), 3.76 (1H, ddd), 4.01 (1H, m), 5.77 (1H, dd), 7.69 (1H, d), 8.21 (1H, d), 8.27 (1H, dd), 8.71 (1H, dd).
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].CC1C=CC(S(O)(=O)=O)=CC=1.[O:24]1[CH:29]=[CH:28][CH2:27][CH2:26][CH2:25]1.[OH-].[Na+]>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH:25]1[CH2:26][CH2:27][CH2:28][CH2:29][O:24]1)[N:8]=[CH:7]2)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Name
Quantity
2.58 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a solution that
CUSTOM
Type
CUSTOM
Details
The resulting dark reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a black oil
CUSTOM
Type
CUSTOM
Details
This material was purified
FILTRATION
Type
FILTRATION
Details
by filtering through a plug of silica (˜700 g), loading
WASH
Type
WASH
Details
eluting with DCM (>12 L)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 133 mmol
AMOUNT: MASS 34.02 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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